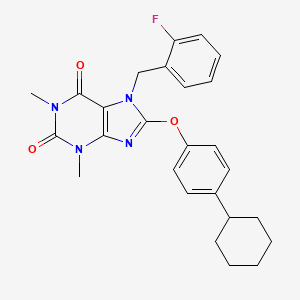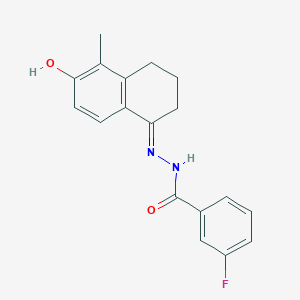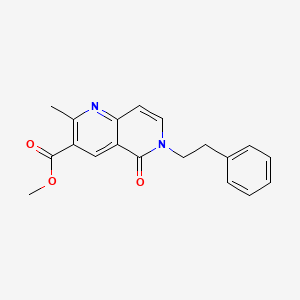
ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of piperidine carboxylate derivatives and has shown promising results in various studies. In
作用機序
The mechanism of action of ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases, a family of proteases that play a crucial role in cell death.
Biochemical and Physiological Effects:
Ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to decrease the expression of matrix metalloproteinases (MMPs), enzymes that play a role in the degradation of extracellular matrix proteins. Additionally, it has been reported to decrease the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis, or the formation of new blood vessels.
実験室実験の利点と制限
One advantage of using ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate in lab experiments is its potential as a therapeutic agent. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for further research. Additionally, its synthesis method has been optimized for maximum yield and purity, making it readily available for use in experiments.
One limitation of using ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate in lab experiments is its potential toxicity. Although it has been shown to be relatively non-toxic in vitro, further studies are needed to determine its safety and efficacy in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential use in certain applications.
将来の方向性
There are various future directions for research on ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate. One direction is to further explore its potential as a therapeutic agent for inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more targeted therapies. Additionally, further studies are needed to determine its safety and efficacy in vivo, which may pave the way for clinical trials and eventual use in humans.
合成法
The synthesis of ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate involves the reaction of 3-methoxybenzaldehyde, 3-thiophenesulfonyl chloride, and piperidine-3-carboxylic acid ethyl ester in the presence of a catalyst. The reaction takes place in a solvent such as dichloromethane, and the product is obtained through purification using column chromatography. This synthesis method has been reported in various research articles and has been optimized for maximum yield and purity.
科学的研究の応用
Ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate has been studied extensively for its potential as a therapeutic agent. It has shown promising results in inhibiting the growth of cancer cells, specifically breast cancer, lung cancer, and prostate cancer. It has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
ethyl 3-[(3-methoxyphenyl)methyl]-1-thiophen-3-ylsulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S2/c1-3-26-19(22)20(13-16-6-4-7-17(12-16)25-2)9-5-10-21(15-20)28(23,24)18-8-11-27-14-18/h4,6-8,11-12,14H,3,5,9-10,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZECKJYIQBDHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)S(=O)(=O)C2=CSC=C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-ethyl-9-hydroxy-5-(2-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122221.png)
![N-(2-ethoxyphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6122223.png)


![5-(3-fluoro-4-methoxyphenyl)-3-[3-(methoxymethyl)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6122242.png)
![1-[2-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6122260.png)
![N-{[(3-chloro-4-fluorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B6122269.png)
![ethyl 1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6122272.png)

![N-(2-ethylphenyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6122277.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6122279.png)
![N-methyl-1-[(4-methyl-1H-imidazol-5-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6122284.png)
![1-(4-fluorophenyl)-4-[1-(3-methoxy-4-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B6122285.png)